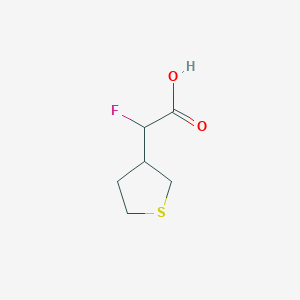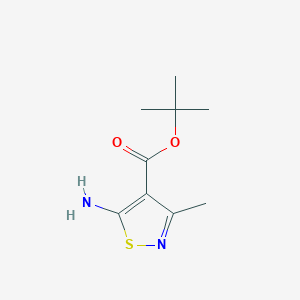
5-(Chloromethyl)-2-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fifth carbon of a heptane chain, with a methyl group on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylheptane typically involves the chlorination of 2-methylheptane. This can be achieved through a free radical halogenation process, where 2-methylheptane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows:
Initiation: The chlorine molecule dissociates into two chlorine radicals under UV light.
Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylheptane, forming a 2-methylheptane radical.
Substitution: The 2-methylheptane radical reacts with another chlorine molecule, resulting in the formation of this compound and another chlorine radical.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of 5-(Hydroxymethyl)-2-methylheptane.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,5-dimethylheptane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: 5-(Hydroxymethyl)-2-methylheptane
Oxidation: 5-(Carboxymethyl)-2-methylheptane
Reduction: 2,5-Dimethylheptane
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a chloromethyl group for biological activity.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-methylheptane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-2-methylhexane
- 5-(Chloromethyl)-2-methylpentane
- 5-(Chloromethyl)-2-methylbutane
Uniqueness
5-(Chloromethyl)-2-methylheptane is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the fifth carbon and the methyl group at the second carbon allows for unique chemical transformations and applications that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


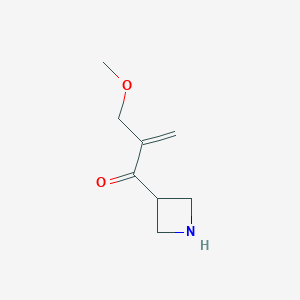
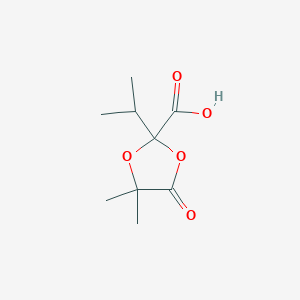
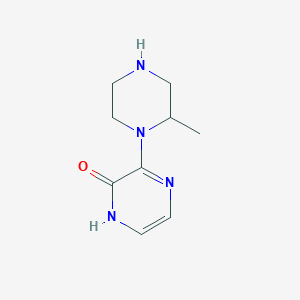
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
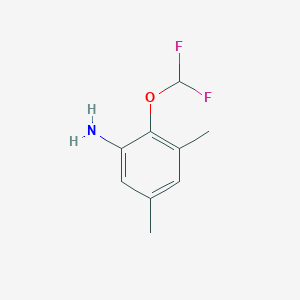
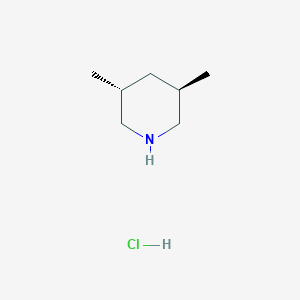



![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)

